7-Amino-2,5-diphenylimidazo[1,5-B]pyridazin-3-YL cyanide
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Overview
Description
7-Amino-2,5-diphenylimidazo[1,5-B]pyridazin-3-YL cyanide: is a heterocyclic compound with an intriguing structure. Let’s break it down:
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Imidazo[1,5-B]pyridazin-3-YL: : This part of the name indicates that the compound contains both an imidazole ring and a pyridazine ring fused together. The “3-YL” signifies the position of the cyano group (CN) on the pyridazine ring.
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7-Amino: : The amino group (NH₂) is located at the seventh position on the imidazole ring.
Preparation Methods
The synthesis of this compound involves several steps:
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Condensation: : Start by condensing 4-phenylimidazole-1,2-diamine with 1-aryl-3-(dimethylamino)-2-propen-1-ones. This reaction leads to the formation of 4-aryl-5-phenylimidazo[1,5-B]pyridazin-7-amines.
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Functionalization: : These 7-amines can then react with various electrophiles:
- With acetic anhydride: Forms the corresponding acetylated derivative.
- With phenyl isocyanate: Yields the cyano-substituted compound.
- With para-tolualdehyde: Generates the aldehyde-substituted product.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological molecules (e.g., proteins, DNA).
Medicine: Assess its pharmacological properties (e.g., anticancer, antiviral).
Industry: Consider its use in materials science or catalysis.
Mechanism of Action
Targets: Identify molecular targets (e.g., enzymes, receptors) affected by the compound.
Pathways: Study the signaling pathways modulated by its interactions.
Comparison with Similar Compounds
Uniqueness: Highlight its distinctive features compared to other imidazo[1,5-B]pyridazin-3-YL derivatives.
Similar Compounds: Explore related compounds, such as imidazo[1,2-B]pyridazines and imidazo[2,1-B]thiazoles.
Properties
Molecular Formula |
C19H13N5 |
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Molecular Weight |
311.3 g/mol |
IUPAC Name |
7-amino-2,5-diphenylimidazo[1,5-b]pyridazine-3-carbonitrile |
InChI |
InChI=1S/C19H13N5/c20-12-15-11-16-18(14-9-5-2-6-10-14)22-19(21)24(16)23-17(15)13-7-3-1-4-8-13/h1-11H,(H2,21,22) |
InChI Key |
USYVWINRVRSTKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(C(=NN3C(=N2)N)C4=CC=CC=C4)C#N |
Origin of Product |
United States |
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